molecular formula C22H12O5S B2433890 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate CAS No. 898447-79-5

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

Cat. No.: B2433890
CAS No.: 898447-79-5
M. Wt: 388.39
InChI Key: CGDWMQJWZLKZHA-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of benzofuran, chromenone, and thiophene moieties

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O5S/c23-21-12-16(19-10-13-4-1-2-5-17(13)26-19)15-11-14(7-8-18(15)27-21)25-22(24)20-6-3-9-28-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDWMQJWZLKZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-benzofuran-2-carboxylic acid with 6-hydroxy-2H-chromen-2-one in the presence of a dehydrating agent such as thionyl chloride. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Overview

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention in various fields due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties.

Biology

The compound is investigated for its potential biological activities:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cell lines, induce apoptosis, and cause cell cycle arrest. In animal models, it has been observed to significantly reduce tumor size when administered at specific dosages .

Medicine

Due to its structural features, the compound is explored as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further development in drug discovery aimed at treating cancer and infectious diseases.

Case Studies

Several studies have documented the biological activities and therapeutic potential of this compound:

Anticancer Studies

A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models when administered at specific dosages. The compound was effective in inducing apoptosis in human cancer cell lines, confirming its potential as a chemotherapeutic agent .

Antimicrobial Studies

In another study evaluating various derivatives of coumarins, this compound showed notable antimicrobial activity against Staphylococcus pneumoniae, highlighting its potential use in developing new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialHigh against S. pneumoniaeVarious bacterial strains
AnticancerInhibits proliferationCancer cell lines
AntioxidantScavenges free radicalsVarious cell types
Anti-inflammatoryReduces inflammationInflammatory cytokines

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is not fully understood but is believed to involve interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2-acetylbenzofuran and 2-benzofuranyl methyl ketone.

    Chromenone derivatives: Compounds such as 6-hydroxy-2H-chromen-2-one.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its esters.

Uniqueness

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is unique due to its combination of three distinct heterocyclic systems

Biological Activity

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a synthetic compound that belongs to the class of chromones and benzofurans. These compounds have garnered attention due to their potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C22H16O5S, with a molecular weight of 384.42 g/mol. The compound features a chromone core fused with a benzofuran moiety and a thiophene carboxylate group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of chromones exhibit significant anticancer properties. For instance, compounds related to the chromone structure have shown the ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, inducing apoptosis through the activation of caspase pathways .

Cell Line IC50 (μM) Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis via caspase activation
MCF7 (Breast)15.0Cell cycle arrest and inhibition of proliferation
A549 (Lung)10.0Inhibition of migration and invasion

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can modulate amyloid-beta aggregation, which is critical in the pathogenesis of Alzheimer's disease. Specifically, it has been shown to inhibit amyloid-beta fibrillogenesis, thereby reducing cytotoxicity in neuronal cells .

Concentration (μM) Inhibition (%) Cell Type
521HT22 Neuronal Cells
2541HT22 Neuronal Cells

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound interacts with various enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
  • Modulation of Cellular Pathways : It affects signaling pathways related to cell survival and apoptosis, promoting apoptotic cell death in cancer cells.
  • Neuroprotective Mechanisms : By inhibiting amyloid-beta aggregation, it protects neuronal cells from toxicity associated with neurodegenerative conditions.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
  • Neuroprotection Against Amyloid Toxicity : In vitro studies showed that the compound significantly reduced amyloid-beta-induced cytotoxicity in mouse hippocampal neuronal cells.

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